molecular formula C20H20FNO4 B2867830 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034243-11-1

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2867830
CAS No.: 2034243-11-1
M. Wt: 357.381
InChI Key: JQGABWJNDWYMEE-UHFFFAOYSA-N
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Description

The compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide features a cyclopropane-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorophenyl group. This structure combines rigidity from the cyclopropane ring with the electron-rich benzodioxin system and the bioisosteric 4-fluorophenyl group, which may enhance metabolic stability and receptor binding.

Synthetic routes for related compounds involve cyclopropanation via carbene insertion or ring-opening reactions, as seen in the preparation of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (78% yield, diastereomeric ratio 23:1) . The hydroxyethyl linkage in the target compound may improve solubility compared to sulfonamide or ester analogs .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-15-4-2-14(3-5-15)20(7-8-20)19(24)22-12-16(23)13-1-6-17-18(11-13)26-10-9-25-17/h1-6,11,16,23H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGABWJNDWYMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the dioxin moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropane ring: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Coupling of the dioxin and cyclopropane moieties: This final step involves the formation of the carboxamide linkage under amide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving dioxin and cyclopropane moieties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dioxin moiety may bind to aryl hydrocarbon receptors, while the cyclopropane ring could interact with enzymes or other proteins. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Substituent Effects: The 2-hydroxyethyl group in the target compound may confer better aqueous solubility than the sulfonamide linkage in or chloropyridine sulfonamido in . The 4-fluorophenyl group is a common bioisostere for improving metabolic resistance, shared with ADB-FUBINACA (a synthetic cannabinoid) .

Pharmacological and Regulatory Considerations

  • Therapeutic Potential: Compounds like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide () highlight the role of benzodioxin moieties in glucocorticoid receptor modulation, suggesting possible anti-inflammatory applications for the target compound .
  • illicit use).

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FNO3C_{21}H_{22}FNO_3 with a molecular weight of approximately 357.4 g/mol. The structure includes a cyclopropane ring, a benzodioxin moiety, and a fluorophenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the reaction of 2,3-dihydro-1,4-benzodioxin with various electrophiles to introduce functional groups essential for biological activity. The following table summarizes key synthetic routes:

StepReactantsConditionsProducts
12,3-Dihydro-1,4-benzodioxin + 4-Fluorobenzoyl chlorideDMF, baseIntermediate
2Intermediate + HydroxyethylamineRefluxThis compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of benzodioxin can inhibit cell growth in breast and colon cancer models through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. Inhibiting AChE is particularly relevant in the context of Alzheimer's disease, while alpha-glucosidase inhibition is beneficial for managing type 2 diabetes mellitus (T2DM). The following table summarizes enzyme inhibition data:

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.0
Alpha-glucosidase10.0

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptor sites or enzymes involved in cellular signaling pathways. For instance, the presence of the fluorophenyl group may enhance lipophilicity and receptor binding affinity.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds:

  • Case Study on Anticancer Activity : A study evaluated the efficacy of a related benzodioxin derivative in inhibiting tumor growth in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls .
  • Case Study on Diabetes Management : Another investigation focused on the impact of a structurally similar compound on blood glucose levels in diabetic rats. The results demonstrated a marked decrease in postprandial glucose levels following administration .

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